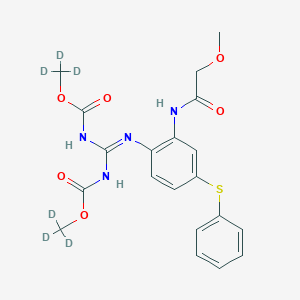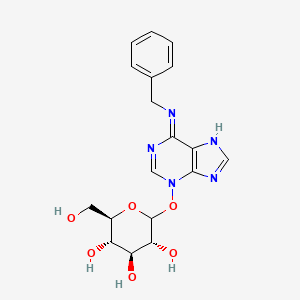
1-(3-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine
Übersicht
Beschreibung
The compound “1-(3-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine” is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The “3-Bromo-5-fluorobenzyl” part suggests a benzyl group (a benzene ring attached to a CH2 group) that is substituted with bromine and fluorine atoms.
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperidine ring, with the 1-position attached to the benzyl group. The benzyl group would have bromine and fluorine substitutions at the 3 and 5 positions .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the bromine atom on the benzyl group could be replaced by a nucleophile in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromine and fluorine atoms and the piperidine ring would influence properties such as polarity, solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Fluorinated Compounds
- Difluoropiperidines are significant in organic and medicinal chemistry due to their properties and potential applications. One study describes a new synthetic pathway for valuable 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines, which are synthesized via electrophilic fluorination. This methodology was also applied to synthesize N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid, indicating the compound's relevance in developing novel amino acids and potentially expanding the scope of medicinal chemistry (Verniest et al., 2008).
- Another study focused on the synthesis of 4-substituted 3,3-difluoropiperidines, exploring synthetic strategies for these compounds. The research resulted in synthesizing various difluoropiperidine derivatives, including N-protected 3,3-difluoroisonipecotic acid and N-protected 3,3-difluoro-4,4-dihydroxypiperidine. These compounds are highlighted for their potential as building blocks in medicinal chemistry, pointing to the versatile applications of difluoropiperidine derivatives in drug development and other chemical syntheses (Surmont et al., 2010).
Advanced Material Synthesis
- A research study on the new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base synthesized and characterized novel compounds. These compounds showed promising properties as photosensitizers, with applications in photodynamic therapy, especially for cancer treatment. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield make them potent candidates for Type II photosensitizers in photodynamic therapy, demonstrating the compound's relevance in developing novel materials for medical applications (Pişkin et al., 2020).
Pharmaceutical Chemistry and Drug Synthesis
- The synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate was detailed in a study, outlining a multi-stage process starting from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde. This compound is an intermediate in the synthesis of HIV-1 integrase inhibitors, highlighting its role in the development of antiviral medications and its importance in pharmaceutical chemistry (Boros et al., 2007).
Wirkmechanismus
The mechanism of action of this compound is not clear without additional context. It would depend on the intended use of the compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]-4,4-difluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3N/c13-10-5-9(6-11(14)7-10)8-17-3-1-12(15,16)2-4-17/h5-7H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVYIICPIMNBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449771.png)

![2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1449773.png)



![3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B1449782.png)
![ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1449783.png)





